3-Bromoindolizine
Description
3-Bromoindolizine (C8H6BrN, molecular weight: 182.05 g/mol) is a brominated heterocyclic compound featuring a bicyclic indolizine core with a bromine atom at the 3-position. Indolizine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring. The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H6BrN |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
3-bromoindolizine |
InChI |
InChI=1S/C8H6BrN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H |
InChI Key |
WGQGGEAQSAQDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoindolizine can be achieved through several methods. One common approach involves the bromination of indolizine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the cyclization of 2-bromo-1-(2-pyridyl)ethanone with a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dipolarophiles to form complex polycyclic structures.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Cycloaddition: Reagents such as alkenes and alkynes are used in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Cycloaddition Products: Polycyclic compounds with enhanced biological activities.
Oxidation and Reduction Products: Different oxidation states and functionalized derivatives of indolizine.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Bromoindolizine serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules and heterocyclic compounds. The bromine substituent enhances its reactivity in cross-coupling reactions, allowing for the formation of diverse derivatives. For instance, studies have shown that 5-bromoindolizine can undergo [8+2] cycloaddition reactions with dienophiles, yielding cycloadducts with potential applications in materials science and medicinal chemistry .
Therapeutic Potential
Research indicates that this compound derivatives exhibit a variety of biological activities, making them candidates for drug development:
- Anticancer Properties : Indolizine derivatives have shown promise in inducing apoptosis in cancer cells. They may act through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Neurological Applications : Some studies suggest that modifications to indolizines can enhance their binding affinity to neurotransmitter receptors, potentially leading to treatments for neuropsychiatric disorders like anxiety and depression .
- Anti-inflammatory Effects : Compounds derived from this compound have been evaluated for their inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammatory responses.
Industrial Applications
Dyes and Photophysical Materials
Due to its unique photophysical properties, this compound is utilized in the production of dyes and fluorescent materials. These applications are particularly relevant in the development of dye-sensitized solar cells (DSSCs), where indolizines can act as effective sensitizers due to their ability to absorb light efficiently .
Enzyme Inhibition Study
A study focused on various benzamide derivatives demonstrated that structural modifications could enhance inhibitory effects on cyclooxygenase enzymes. The presence of bromine in this compound was hypothesized to similarly increase its potency against these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuropharmacological Effects
Research examining indoline derivatives indicated that specific modifications could influence serotonin receptor binding affinities. This aligns with findings suggesting that this compound may be beneficial in developing treatments for mood disorders .
Anticancer Activity
Investigations into indoline-based compounds have highlighted their anticancer potential, showing that they can induce apoptosis through various mechanisms. This suggests that this compound derivatives could be explored further as anticancer agents .
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Facilitates formation of diverse derivatives |
| Biological Activity | Anticancer, anti-inflammatory | Induces apoptosis; inhibits COX enzymes |
| Industrial Use | Dyes and fluorescent materials | Effective sensitizers in DSSCs |
Mechanism of Action
The mechanism of action of 3-Bromoindolizine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromoindolizine-1-carboxylic Acid (CAS 120221-66-1)
- Structure : Differs by the addition of a carboxylic acid group at the 1-position.
- Molecular Formula: C9H6BrNO2 (Molecular weight: 256.06 g/mol).
- Applications : The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in drug design. Similar brominated indolizines are used as intermediates in anticancer agents .
- Synthesis: Likely derived from this compound via carboxylation, analogous to methods in for amino-substituted indolizines .
Ethyl 7-Acetyl-3-(Substituted Benzoyl)indolizine-1-carboxylate Derivatives
- Structure : Features acetyl and benzoyl substituents at positions 7 and 3, respectively, with an ethyl ester at position 1.
- Biological Activity : Compounds in this class (e.g., 2b, 2q, 2r) exhibit significant anticancer activity against human cancer cell lines, with IC50 values comparable to adriamycin .
1-(3-Bromobenzoyl)indolin-2-one (CAS 68770-74-1)
- Structure: Contains a bromobenzoyl group attached to an indolinone core (C15H10BrNO2, molecular weight: 316.15 g/mol).
- Applications: Indolinone derivatives are explored as kinase inhibitors. The bromine atom may facilitate halogen bonding in protein-ligand interactions .
- Divergence: Unlike the planar indolizine system, indolinone’s ketone group introduces conformational rigidity .
6-Bromoindole-3-carboxaldehyde
- Structure: Bromine at position 6 of an indole ring with a formyl group at position 3 (C9H6BrNO, molecular weight: 240.06 g/mol).
- Reactivity : The aldehyde group allows for Schiff base formation, a feature absent in this compound. Indole’s electronic structure differs due to the fused benzene ring, altering UV-Vis and NMR profiles .
Physicochemical and Spectral Comparison
Biological Activity
3-Bromoindolizine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, potential therapeutic applications, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the indolizine family, characterized by a fused bicyclic structure. The bromine atom at the 3-position enhances its reactivity and biological profile. Various synthetic methods have been developed for the preparation of this compound, often involving halogenation reactions of indolizine derivatives.
Anticancer Properties
Research indicates that this compound derivatives exhibit promising anticancer activity. They have been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies demonstrate that certain derivatives can target vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Recent investigations highlight the role of this compound in modulating nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives like Br-IQ17B have been identified as selective partial agonists of the α7 nAChR, which is implicated in cognitive functions and neuropsychiatric disorders. This activity suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGF | |
| Antimicrobial | Activity against Gram-positive/negative bacteria | |
| Neuropharmacological | Agonism at α7 nAChR |
Case Study 1: Anticancer Activity
In a controlled study, a series of this compound derivatives were tested against A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Neuropharmacological Effects
A recent pharmacological study investigated the effects of Br-IQ17B on cognitive performance in animal models. The compound significantly improved memory retention in Morris water maze tests compared to control groups. It was also observed to enhance synaptic transmission in hippocampal slices, indicating its potential as a cognitive enhancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
